Gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent, reversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU).[1][2] By inhibiting DPD, Gimeracil increases the bioavailability and prolongs the half-life of 5-FU, a widely used chemotherapeutic agent.[3][4] This mechanism is central to its use in oral combination therapies, such as S-1 (tegafur/gimeracil/oteracil), where it allows for sustained therapeutic concentrations of 5-FU with lower administered doses of the 5-FU prodrug, tegafur.[1][5] This approach is designed to enhance antitumor efficacy while potentially mitigating the dose-dependent toxicities associated with high concentrations of 5-FU.[1][3]
Selecting a dihydropyrimidine dehydrogenase (DPD) inhibitor requires precise matching to the formulation's pharmacokinetic (PK) and pharmacodynamic (PD) goals. Gimeracil is specifically co-formulated in a precise molar ratio with tegafur (a 5-FU prodrug) and oteracil in the oral agent S-1 to achieve a balanced PK profile.[5][6] Substituting Gimeracil with other DPD inhibitors, such as eniluracil or uracil, would disrupt this carefully optimized system, leading to unpredictable 5-FU exposure and an altered safety profile.[2][7] The specific and potent DPD inhibition by Gimeracil is critical for maintaining therapeutic 5-FU levels from a low dose of tegafur, a key design feature of the S-1 formulation that cannot be replicated by simple substitution.[4][8] Furthermore, Gimeracil's reversible inhibition of DPD allows for a return to baseline enzyme activity within approximately 48 hours, a distinct kinetic property that influences dosing schedules and toxicity management.[4]
In a preclinical study, co-administration of Gimeracil with the 5-FU prodrug capecitabine resulted in a plasma 5-FU level of 2247 ng·h/mL. This represents a significant increase in systemic 5-FU exposure compared to capecitabine administered alone (109 ng·h/mL) or in combination with another DPD/dUTPase inhibitor, TAS-114 (450 ng·h/mL).[5][9] The data highlights Gimeracil's high potency as a DPD inhibitor, capable of substantially elevating the bioavailability of orally administered fluoropyrimidines.
| Evidence Dimension | Plasma level of free 5-FU (AUC) |
| Target Compound Data | 2247 ng·h/mL (with Gimeracil 0.18 mg/kg) |
| Comparator Or Baseline | Capecitabine alone: 109 ng·h/mL; Capecitabine + TAS-114: 450 ng·h/mL |
| Quantified Difference | ~20.6-fold increase vs. baseline; ~5.0-fold increase vs. TAS-114 |
| Conditions | In vivo mouse model, co-administration with capecitabine (240 mg/kg). |
This demonstrates Gimeracil's superior ability to protect 5-FU from degradation, enabling higher therapeutic concentrations from a given prodrug dose, which is a primary procurement driver for oral formulation development.
In a 5-FU resistant human esophageal cancer cell line (TE-5R) characterized by high DPD expression, treatment with Gimeracil significantly reduced 5-FU resistance. The 50% inhibitory concentration (IC50) for 5-FU decreased from 59.0 ± 14.3 μM to 20.8 ± 9.2 μM in the presence of Gimeracil.[6][10] In contrast, Gimeracil had no effect on the IC50 in the parental, non-resistant cell line (TE-5), demonstrating its specific action is tied to overcoming DPD-mediated resistance.[6][10]
| Evidence Dimension | 5-FU IC50 (μM) |
| Target Compound Data | 20.8 ± 9.2 μM (5-FU + Gimeracil) |
| Comparator Or Baseline | 59.0 ± 14.3 μM (5-FU alone) |
| Quantified Difference | 2.8-fold reduction in IC50 (increased sensitivity) |
| Conditions | In vitro assay using 5-FU resistant TE-5R human esophageal cancer cells. |
For researchers developing therapies for tumors with known high DPD expression, this provides direct evidence that incorporating Gimeracil can restore or significantly enhance the efficacy of fluoropyrimidine-based agents.
The mechanism for Gimeracil's reversal of resistance was confirmed by measuring intracellular drug concentrations. In 5-FU resistant TE-5R cells, the addition of Gimeracil increased the intracellular concentration of 5-FU from 5.4 ± 0.3 to 62.0 ± 0.3 pmol/10^6 cells.[10] Concurrently, the concentration of the inactive metabolite, FUPA, decreased significantly from 5.9 ± 1.6 to 0.6 ± 0.6 pmol/10^6 cells, confirming that Gimeracil effectively blocks the metabolic degradation pathway of 5-FU within the target cells.[10]
| Evidence Dimension | Intracellular 5-FU Concentration (pmol/10^6 cells) |
| Target Compound Data | 62.0 ± 0.3 (with Gimeracil) |
| Comparator Or Baseline | 5.4 ± 0.3 (without Gimeracil) |
| Quantified Difference | 11.5-fold increase in intracellular 5-FU |
| Conditions | In vitro assay using 5-FU resistant TE-5R cells. |
This provides clear, mechanistic evidence of Gimeracil's function at a cellular level, giving procurers confidence in its ability to modulate the target pathway and deliver a more potent therapeutic agent to its site of action.
Gimeracil is the right choice for formulation scientists developing next-generation oral anticancer agents that rely on the 5-FU pathway. Its high potency in inhibiting DPD allows for the formulation of products with lower doses of a 5-FU prodrug, which can lead to improved therapeutic windows and patient convenience compared to intravenous 5-FU infusions.[1][11]
For cancer researchers investigating mechanisms of chemoresistance, Gimeracil serves as a critical tool. The evidence shows its ability to specifically resensitize high-DPD expressing cancer cells to 5-FU, making it an essential component for in vitro and in vivo studies aimed at developing strategies to overcome DPD-mediated drug resistance.[10][12]
Gimeracil's well-characterized, potent, and reversible inhibition of a key metabolic enzyme makes it a valuable compound for PK/PD modeling. Researchers can use it to precisely modulate the metabolic rate of 5-FU, enabling more accurate models of oral drug absorption, distribution, metabolism, and excretion (ADME) for fluoropyrimidine drugs.[4][13]